
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride is an organic compound with the molecular formula C12H14ClNO5. It is a derivative of pentanoyl chloride, featuring a methoxy and nitro group on the phenoxy ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride typically involves the reaction of 5-(2-Methoxy-4-nitrophenoxy)pentanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
5-(2-Methoxy-4-nitrophenoxy)pentanoic acid+SOCl2→5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Amines: Formed by the reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the modification of proteins, nucleic acids, and other biomolecules. The nitro group may also participate in redox reactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Methoxyphenoxy)pentanoyl chloride: Lacks the nitro group, resulting in different reactivity and applications.
5-(4-Nitrophenoxy)pentanoyl chloride: Lacks the methoxy group, affecting its chemical properties and uses.
5-(2-Methoxy-4-nitrophenoxy)butanoyl chloride: Shorter carbon chain, leading to variations in physical and chemical behavior.
Eigenschaften
CAS-Nummer |
100201-05-6 |
|---|---|
Molekularformel |
C12H14ClNO5 |
Molekulargewicht |
287.69 g/mol |
IUPAC-Name |
5-(2-methoxy-4-nitrophenoxy)pentanoyl chloride |
InChI |
InChI=1S/C12H14ClNO5/c1-18-11-8-9(14(16)17)5-6-10(11)19-7-3-2-4-12(13)15/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
FLNQWZITDAAGLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)
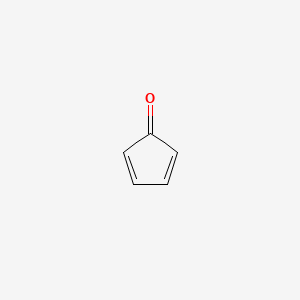
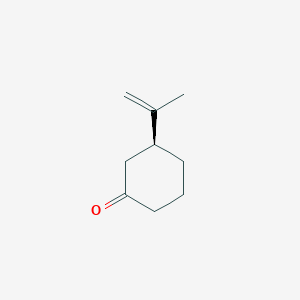

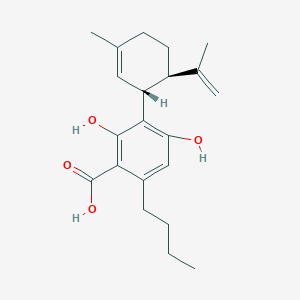

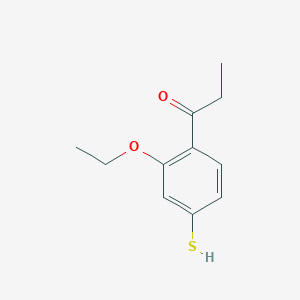
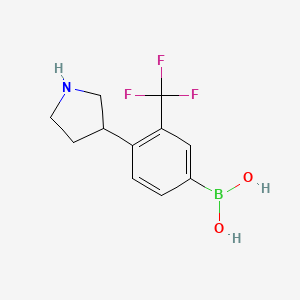
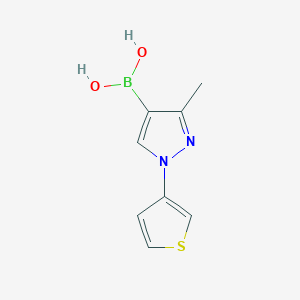

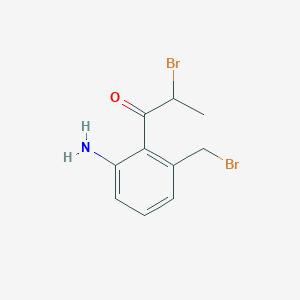

![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

